1-(Azidomethyl)-2-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(azidomethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLSCZYFOAARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469510 | |
| Record name | 1-azidomethyl-2-iodo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405198-82-5 | |
| Record name | 1-azidomethyl-2-iodo-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Azidomethyl 2 Iodobenzene and Its Derivatives
Direct and Indirect Synthetic Routes to the 1-(Azidomethyl)-2-iodobenzene Core
The construction of the this compound scaffold can be achieved through both direct and indirect synthetic pathways. These routes often involve the strategic installation of the iodo and azido (B1232118) groups in a regioselective manner or through the transformation of pre-existing functional groups on precursor molecules.
Pathways Involving Regioselective Iodination and Azidation
Regioselective synthesis is crucial to ensure the correct placement of the iodo and azidomethyl groups at the 1 and 2 positions of the benzene (B151609) ring. This can be accomplished by starting with a molecule that directs the incoming groups to the desired positions. For instance, methods for the regioselective iodination of electron-rich aromatic compounds have been developed, which could be adapted for precursors of this compound. kci.go.kr Similarly, the introduction of an azide (B81097) group can be directed by existing substituents on the aromatic ring. at.ua
Aryl iodides can be synthesized from various precursors, including arylhydrazines, through reactions with iodine. acs.org This method offers a pathway to introduce the iodine atom at a specific position. Subsequently, the azidomethyl group can be introduced.
The direct azidation of C-H bonds is another approach. Copper-catalyzed methods have been developed for the azidation of benzylic C-H bonds, which could be applied to a 2-iodotoluene (B57078) derivative to directly form this compound. mdpi.com
Precursor Synthesis and Subsequent Functional Group Transformations
An alternative and often more controlled approach involves the synthesis of a suitable precursor molecule followed by the transformation of its functional groups to yield the final product.
A common strategy for synthesizing this compound involves starting with a halogenated benzyl (B1604629) precursor. For example, 2-iodobenzyl bromide can be a key intermediate. The bromine atom on the benzylic carbon is a good leaving group and can be readily displaced by an azide nucleophile, typically sodium azide, to form the azidomethyl group. researchgate.net
The synthesis of the 2-iodobenzyl bromide precursor itself can be achieved through various standard organic transformations. For instance, 2-iodotoluene can be subjected to radical bromination to introduce the bromine at the benzylic position.
The synthesis can also proceed by first establishing the aryl iodide and then introducing the azidomethyl functionality. Aryl iodides are known to participate in copper-catalyzed coupling reactions with sodium azide to form aryl azides. at.uamdpi.com While this method directly forms an aryl azide, it highlights the reactivity of aryl iodides towards azidation. To obtain this compound, a precursor with a suitable functional group at the benzylic position is required.
For instance, starting with 2-iodobenzyl alcohol, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by sodium azide. Alternatively, direct conversion of benzylic alcohols to the corresponding azides can be achieved using copper catalysts and a suitable azide source like trimethylsilyl (B98337) azide (TMSN₃). mdpi.com
A different approach involves the reaction of (2-iodophenyl)methanamine (B151185) with aldehydes to form imines. These imines can then undergo copper-catalyzed azidation to introduce the azidomethyl group.
Advanced and Multicomponent Synthetic Approaches
To enhance synthetic efficiency, advanced strategies such as one-pot cascade reactions and multicomponent reactions have been developed for the synthesis of derivatives of this compound and related structures.
One-Pot Cascade and Tandem Processes for Compound Generation
One-pot tandem processes offer a streamlined approach to synthesize complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. rsc.orgresearchgate.netconicet.gov.ar For instance, a one-pot synthesis of benzo-fused thiacycles has been developed using this compound as a key reactant. rsc.orgresearchgate.netconicet.gov.ar In this copper-catalyzed tandem process, this compound reacts with a sulfur source, such as potassium thioacetate, to undergo intermolecular C-S coupling followed by cyclization to yield 4H-benzo[e] rsc.orgCurrent time information in Bangalore, IN.thiazine (B8601807) derivatives. rsc.orgresearchgate.net This reaction highlights the utility of the title compound in cascade sequences.
Another example of a tandem process is the radical spirocyclization of derivatives of this compound. beilstein-journals.org For example, 1-(2-(azidomethyl)allyloxy)-2-iodobenzene can undergo a tandem radical cyclization with carbon monoxide to form spirocyclic γ-lactams. beilstein-journals.orgd-nb.info This reaction proceeds via the generation of an aryl radical from the C-I bond, followed by a series of cyclization and carbonylation steps.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are also a powerful tool in organic synthesis. nih.govtaylorfrancis.com While a direct multicomponent synthesis of this compound itself is not prominently described, derivatives can be synthesized using this approach. For example, 1,4-disubstituted 1,2,3-triazoles can be synthesized in a multicomponent reaction from in situ generated 1-(azidomethyl)-4-iodobenzene, an isomer of the title compound. researchgate.netsemanticscholar.org This suggests the potential for developing similar MCRs for ortho-substituted isomers.
Synthetic Data Summary
The following table summarizes some of the key synthetic transformations involving this compound and its derivatives, highlighting the reaction conditions and outcomes.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | Potassium thioacetate, CuI, 1,10-phenanthroline (B135089), Toluene (B28343), 100 °C | 2-Methyl-4H-benzo[e] rsc.orgCurrent time information in Bangalore, IN.thiazine | Moderate to good | rsc.orgresearchgate.net |
| 1-(2-(azidomethyl)allyloxy)-2-iodobenzene | CO (80 atm), AIBN, TTMSS, THF, 80 °C | Spiro benzofuran (B130515) lactam | 58% | beilstein-journals.orgd-nb.info |
| (2-iodophenyl)methanamine, Aldehydes, Copper catalyst | Azidation and cyclization | Azidomethyl derivatives and related heterocycles | - | |
| 2-iodobenzyl derivatives | Azidation | This compound | - |
Table 1: Selected Synthetic Reactions
Catalytic Approaches in Azidoaryl Compound Construction
The synthesis of azidoaryl compounds, including derivatives related to this compound, has been significantly advanced by the development of transition metal-catalyzed reactions. These methods offer efficient and selective pathways for forming carbon-nitrogen bonds, which are fundamental to installing the azide moiety. Catalysts based on copper, gold, palladium, and rhodium are prominent in this field, each offering unique reactivity profiles for constructing azido-functionalized aromatic systems. mdpi.com
Copper catalysis is particularly noteworthy for its role in C-N bond formation. mdpi.com For instance, copper-catalyzed tandem reactions have been developed for the one-pot synthesis of benzo-fused thiacycles starting from this compound. rsc.orgresearchgate.net In these processes, a copper catalyst facilitates both an intermolecular C-S coupling and a subsequent cyclization, demonstrating the utility of the azidomethyl-iodobenzene scaffold in building more complex heterocyclic systems. rsc.orgresearchgate.net Furthermore, copper-catalyzed C-H azidation of anilines and other arenes using reagents like trimethylsilyl azide (TMSN₃) has become a direct method for introducing azide groups, sometimes employing directing groups to control regioselectivity. mdpi.com
Gold catalysts exhibit a strong affinity for activating unsaturated carbon-carbon bonds, a property that has been harnessed for the synthesis of nitrogen-containing heterocycles from azidoaryl precursors. rsc.orgrsc.org A notable example is the gold-catalyzed intramolecular cyclization of 1-(2′-azidoaryl) propynols. rsc.org This reaction proceeds through a sequence involving the nucleophilic attack of the azide onto a gold-activated alkyne, expulsion of dinitrogen (N₂), and rearrangement of an α-imino gold carbene intermediate to form polysubstituted 4-quinolones. rsc.org
Palladium and rhodium catalysts have also been employed in the transformation of azidoaryl compounds. rsc.orgresearchgate.net Palladium catalysis is effective in one-pot annulation processes to produce hybrid imidazo-indole derivatives from 2-alkynyl arylazides. rsc.org Rhodium(III)-catalyzed C-H activation and azidation of arenes that contain a chelating group, such as 2-phenylpyridines, provide a reliable method for synthesizing specific aryl azides. mdpi.com These reactions typically involve the formation of a cyclometalated intermediate, which then reacts with an azide source. mdpi.com
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) Bromide (CuBr) | C-H Azidation | Anilines | ortho-Azidoanilines | mdpi.com |
| Gold(I) Chloride/Silver Triflate | Intramolecular Azide-Alkyne Cyclization | 1-(2′-azidoaryl) propynols | Polysubstituted 4-quinolones | rsc.org |
| Palladium(II) Acetate | One-pot Annulation | 2-Alkynyl arylazides | Hybrid Imidazo-Indoles | rsc.org |
| [Cp*RhCl₂]₂ | Directed C-H Azidation | 2-Phenylpyridines | ortho-Azido-2-phenylpyridines | mdpi.com |
| Copper(I) Iodide (CuI) | Tandem C-S Coupling/Cyclization | This compound | Benzo-fused thiacycles | rsc.orgresearchgate.net |
Formal C-H Azidation Strategies for Related Diazido Structures
The direct conversion of C-H bonds to C-N₃ bonds represents a highly efficient strategy in organic synthesis. For the construction of complex molecules like diazido building blocks, a "formal" C-H azidation approach is often employed. This typically involves a two-step sequence where a C-H bond is first converted into a more reactive functional group, which is then substituted by an azide. researchgate.netresearchgate.net This strategy circumvents the need for pre-functionalized starting materials and allows for late-stage introduction of the azide group. nih.gov
A powerful and widely used formal C-H azidation strategy involves the sequential iridium-catalyzed C-H borylation and copper-catalyzed azidation. researchgate.netresearchgate.net This method has proven effective for the synthesis of various diazido building blocks from 1,3-disubstituted benzenes. researchgate.net
The process begins with the regioselective borylation of an aromatic C-H bond, catalyzed by an iridium complex, often with 4,4′-di-tert-butyl-2,2′-bipyridyl (DTBPY) as a ligand. researchgate.net The resulting aryl boronic ester is a versatile intermediate that can then undergo a copper-catalyzed reaction with an azide source, such as sodium azide in the presence of copper(I) iodide, to install the azido group. researchgate.netresearchgate.net
This sequential approach has been successfully used to prepare compounds like 1-azido-3-(azidomethyl)-5-iodobenzene. researchgate.net The synthesis starts with ethyl 3-iodobenzoate, which is first borylated and then azidated at the 5-position. Subsequent reduction of the ester and conversion to an azidomethyl group yields the final diazido product. researchgate.net This methodology facilitates the rapid development of diazido compounds that are valuable as photoaffinity labeling probes or as platforms for creating chemical libraries through click chemistry. researchgate.netresearchgate.net
| Starting Material | Key Steps | Catalysts/Reagents | Product | Reference |
|---|---|---|---|---|
| 1,3-Disubstituted Benzenes | 1. C-H Borylation 2. Deborylative Azidation | 1. Iridium Complex (e.g., [Ir(cod)OMe]₂), DTBPY 2. Copper(I) Iodide, NaN₃ | Diazido Building Blocks | researchgate.net |
| Ethyl 3-iodobenzoate | 1. Ir-catalyzed C-H Borylation 2. Cu-catalyzed Azidation 3. Reduction (DIBAL-H) 4. Azidation (DPPA) | Ir, DTBPY; CuI; DIBAL-H; DPPA | 1-Azido-3-(azidomethyl)-5-iodobenzene | researchgate.net |
Reactivity Profiles and Transformative Potential of 1 Azidomethyl 2 Iodobenzene
Azide (B81097) Group Reactivity in Organic Synthesis
The azidomethyl group (-CH₂N₃) is a cornerstone of "click chemistry" and other bioorthogonal reactions. It serves as a stable, high-energy functional group that can be converted into a variety of nitrogen-containing structures under specific conditions, often with high efficiency and selectivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. The azidomethyl group of 1-(azidomethyl)-2-iodobenzene readily participates in this transformation. The reaction is known for its reliability, mild conditions, and high functional group tolerance.
In a typical CuAAC reaction, a copper(I) catalyst, often generated in situ from a Cu(II) salt like Cu(OAc)₂·H₂O with a reducing agent such as sodium ascorbate, activates the terminal alkyne. The resulting copper(I) acetylide then reacts with the azide in a stepwise mechanism to yield the stable five-membered triazole ring. Studies have demonstrated the synthesis of various 1,2,3-triazole derivatives from halogen-substituted 1-(azidomethyl)benzenes, including the iodo-analogue, by reacting them with alkynes like dipropargyl uracil (B121893) or dipropargyl thymine. While the reaction is highly efficient, the steric bulk of the ortho-iodo group in this compound may slightly hinder the cycloaddition compared to its less-congested para-isomer, 1-(azidomethyl)-4-iodobenzene.
| Reactant | Alkyne Partner | Catalyst System | Product Type | Yield | Reference(s) |
| 1-(Azidomethyl)-4-iodobenzene | Dipropargyl Uracil | Cu(OAc)₂·H₂O, Na-Ascorbate | 1,4-Disubstituted Triazole | Good | |
| 1-(Azidomethyl)-4-iodobenzene | Dipropargyl Thymine | Cu(OAc)₂·H₂O, Na-Ascorbate | 1,4-Disubstituted Triazole | Good | |
| 1-(Azidomethyl)benzene | Dipropargyl Uracil | Cu(OAc)₂·H₂O, Na-Ascorbate | 1,4-Disubstituted Triazole | 74% |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Free Alternatives
To circumvent the cellular toxicity associated with copper catalysts, copper-free alternatives have been developed, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide without the need for a metal catalyst. The driving force for this bioorthogonal reaction is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon forming the aromatic triazole product.
A variety of strained alkynes, such as dibenzo-cyclooctyne (DBCO) derivatives, have been developed to optimize the balance between stability and reactivity. The reaction is highly selective for azides, proceeds rapidly at room temperature, and is orthogonal to most biological functional groups, making it ideal for in vivo labeling. Although specific examples detailing the use of this compound in SPAAC are not prevalent in the reviewed literature, its azidomethyl group is an ideal functional handle for this type of transformation. The reaction typically produces a mixture of regioisomeric triazoles, which is generally not a concern for bioconjugation applications where the primary goal is covalent linkage.
Staudinger Ligation and Related Azide-Phosphine Reaction Modalities
The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane (or aza-ylide), with the expulsion of dinitrogen gas. This reaction provides two distinct synthetic pathways. In the first, known as the Staudinger reduction, the iminophosphorane intermediate is simply hydrolyzed with water to produce a primary amine and the corresponding phosphine oxide. This serves as a very mild method for converting an azide to an amine.
The second pathway, the Staudinger ligation, is a powerful bioorthogonal tool for covalently linking molecules. In this modification, the phosphine reagent is engineered with an ortho-ester group (or another electrophilic trap). After the initial iminophosphorane forms, an intramolecular cyclization occurs where the aza-ylide attacks the electrophilic trap, ultimately rearranging to form a stable amide bond. Because azides and phosphines are absent in biological systems, this reaction is highly selective and can be performed in living cells. The azidomethyl group of this compound is a suitable substrate for either the Staudinger reduction to generate 1-amino-2-iodobenzyl amine or for Staudinger ligation with a suitably designed phosphine to create bioconjugates.
Azides as Precursors for Transient Reactive Intermediates
Organic azides can serve as precursors to highly reactive intermediates such as nitrenes and radicals. Nitrenes, the nitrogen analogues of carbenes, can be generated from azides through thermolysis or photolysis, leading to the loss of N₂ gas. These transient nitrene species can undergo a variety of subsequent reactions, including C-H bond
Carbon-Iodine Bond Reactivity in Carbon-Heteroatom Coupling
Palladium-Catalyzed Cross-Coupling Methodologies
The dual functionality of this compound, featuring both a reactive azide group and an iodine atom, makes it a valuable substrate for palladium-catalyzed cross-coupling reactions. These methodologies allow for the selective transformation of the carbon-iodine bond, leaving the azidomethyl group intact for subsequent reactions. This sequential reactivity is a cornerstone of its utility in constructing complex molecular architectures.
Prominent among these transformations is the Sonogashira coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org For this compound, this reaction provides a pathway to synthesize arylalkynes. The reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgorganic-chemistry.org The process can be performed under mild conditions, sometimes even at room temperature, which helps preserve the thermally sensitive azide group. libretexts.orgwikipedia.org One notable application involves a one-pot, one-step cascade process that combines Sonogashira and Heck reactions for the synthesis of complex triazole-containing motifs. scholaris.ca
The Heck reaction, another cornerstone of palladium catalysis, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction typically involves a palladium catalyst, a base, and is carried out at elevated temperatures. wikipedia.orgresearchgate.net While the standard Heck reaction is well-established, variations have been developed to accommodate a range of substrates and reaction conditions. nih.govsioc-journal.cn
The Suzuki-Miyaura coupling offers a powerful method for forming carbon-carbon bonds between the aryl iodide and an organoboron compound. researchgate.netresearchgate.netmdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex substrates like this compound. researchgate.netmdpi.comacs.org The versatility of the Suzuki reaction allows for the introduction of diverse aryl and vinyl substituents at the 2-position of the benzene (B151609) ring.
These palladium-catalyzed cross-coupling reactions highlight the synthetic potential of this compound as a building block. The ability to selectively functionalize the C-I bond while preserving the azide moiety for subsequent "click" chemistry or other transformations is a key advantage in multistep organic synthesis.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Arylalkyne |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, Base | Biaryl or Vinylarene |
Radical Cyclization and Annulation Strategies
The presence of the ortho-iodo and azidomethyl groups in this compound creates a unique platform for radical cyclization and annulation reactions. These strategies often lead to the formation of complex heterocyclic and spirocyclic structures, which are valuable motifs in medicinal chemistry and materials science.
A significant application of this compound is in tandem radical cyclization reactions. beilstein-journals.orgd-nb.info In these processes, the initial step is typically the abstraction of the iodine atom to generate an aryl radical. This highly reactive intermediate can then undergo a series of intramolecular cyclization and rearrangement steps. For instance, in the presence of carbon monoxide, a tandem radical spirocyclization can occur. beilstein-journals.orgd-nb.info The aryl radical can cyclize onto an appropriately positioned allyl group, followed by carbonylation and subsequent cyclization of the resulting acyl radical onto the azide group. d-nb.info This cascade reaction has been successfully employed to synthesize 4,4-spirocyclic γ-lactams in moderate to good yields. beilstein-journals.orgd-nb.info
The efficiency of these radical cyclizations is influenced by several factors, including the choice of radical initiator and mediator. Reagents such as AIBN (2,2'-azobisisobutyronitrile) are commonly used as radical initiators, while tris(trimethylsilyl)silane (B43935) (TTMSS) has been shown to be an effective mediator. beilstein-journals.orgd-nb.info The reaction conditions, such as temperature and pressure (in the case of carbonylation), are also critical for achieving the desired outcome. beilstein-journals.orgd-nb.info
The proximity of the azidomethyl group to the site of the initial radical formation is a key factor that enhances the efficiency of these cyclization reactions. This "ortho effect" facilitates the intramolecular trapping of the radical intermediates, leading to the formation of the desired cyclic products. The versatility of this approach allows for the synthesis of a variety of spirocyclic systems, including spiro indoline (B122111), benzofuran (B130515), and oxindole (B195798) γ-lactams. beilstein-journals.orgd-nb.info
Table 2: Radical Cyclization of this compound Derivatives
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| N-(2-(azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide | CO (80 atm), AIBN, TTMSS, THF, 80 °C | 4,4-spirocyclic indoline γ-lactam | 53 | beilstein-journals.orgd-nb.info |
| N-(2-(azidomethyl)allyl)-N-(2-iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide | CO (80 atm), AIBN, TTMSS, THF, 80 °C | Corresponding spiro lactam | 53 | beilstein-journals.org |
| 1-(2-(azidomethyl)allyloxy)-2-iodobenzene | CO (80 atm), AIBN, TTMSS, THF, 80 °C | Spiro benzofuran lactam | 58 | beilstein-journals.org |
Mechanistic Investigations and Computational Studies of Reactions Involving 1 Azidomethyl 2 Iodobenzene
Elucidation of Complex Reaction Mechanisms
The dual reactivity of 1-(azidomethyl)-2-iodobenzene allows for its participation in tandem reactions, where multiple bond-forming events occur in a single operational step. These processes often lead to the rapid construction of complex heterocyclic scaffolds.
Mechanistic Proposals for Tandem Cyclization and Coupling Processes
Researchers have proposed several mechanistic pathways to explain the formation of diverse products from this compound. These proposals are often based on the isolation of intermediates, isotopic labeling studies, and comparison with related reactions.
One notable example is the tandem radical spirocyclization/annulation reaction. In this process, a radical initiator, such as tris(trimethylsilyl)silane (B43935) (TTMSS), is used under carbon monoxide pressure to generate spirocyclic γ-lactams. beilstein-journals.org The proposed mechanism involves the initial formation of an aryl radical at the position of the iodine atom. This radical then undergoes a 5-exo-trig cyclization onto the tethered allyl azide (B81097) moiety. The resulting nitrogen-centered radical can then be trapped by carbon monoxide, followed by another cyclization and subsequent radical-mediated steps to afford the final spirocyclic lactam product. beilstein-journals.orgd-nb.info The reaction of 1-(2-(azidomethyl)allyloxy)-2-iodobenzene, for instance, yields the corresponding spiro benzofuran (B130515) lactam. beilstein-journals.orgd-nb.info
Another significant tandem process is the copper-catalyzed one-pot synthesis of benzo-fused thiacycles. researchgate.netrsc.orgconicet.gov.ar In this reaction, this compound reacts with a sulfur nucleophile, such as potassium thioacetate, in the presence of a copper(I) iodide catalyst and a ligand like 1,10-phenanthroline (B135089). researchgate.netrsc.org The proposed mechanism begins with the copper-catalyzed C–S coupling between the aryl iodide and the thioacetate. This is followed by an intramolecular cyclization. It is suggested that the azide group is reduced in situ to an amine, which then participates in the cyclization to form the final 4H-benzo[e] nih.govthiazine (B8601807) product. researchgate.net This one-pot strategy is highly efficient as it combines multiple transformations, including C-S bond formation and heterocyclization, without the need to isolate intermediates. conicet.gov.ar
Role of Catalytic Systems in Directing Reaction Selectivity and Efficiency
Catalytic systems play a pivotal role in controlling the outcome of reactions involving this compound. The choice of catalyst, ligands, and reaction conditions can dramatically influence both the selectivity and efficiency of the transformation.
In the copper-catalyzed synthesis of benzo-fused thiacycles, the combination of copper(I) iodide and 1,10-phenanthroline is crucial for promoting the C–S coupling and subsequent cyclization. researchgate.net The ligand is believed to stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The efficiency of this system allows the reaction to proceed in moderate to good yields. researchgate.netrsc.orgconicet.gov.ar
Palladium and copper co-catalytic systems have been employed for the one-pot synthesis of triazole derivatives. scholaris.ca In these multicomponent reactions, the palladium catalyst typically facilitates a Sonogashira coupling between the iodoarene and an alkyne, while the copper catalyst promotes the azide-alkyne cycloaddition (click chemistry). The synergy between the two metals allows for the construction of complex triazole-containing molecules in a single step. scholaris.ca The order of addition of reagents can be critical to minimize side reactions like Glaser-Hay coupling. scholaris.ca
Furthermore, rhodium catalysts have been investigated for C-H activation and carboxylation reactions of related aromatic compounds, suggesting potential applications for functionalizing the aromatic ring of this compound. rsc.org Mechanistic studies on these rhodium-catalyzed reactions indicate the involvement of 14-electron complexes in the key C-H activation and carboxylation steps. rsc.org The catalytic cycle is often complex and can involve off-cycle resting states that can be influenced by reaction parameters such as stirring rate. rsc.orgnih.gov
Theoretical and Computational Approaches to Reaction Dynamics
To gain a deeper understanding of the reaction mechanisms at a molecular level, theoretical and computational methods have been employed. These studies provide insights into the energetics of different reaction pathways and the structures of transient intermediates and transition states.
Density Functional Theory (DFT) Applications in Related Systems
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of reactions involving aryl azides and iodoarenes. nih.gov DFT calculations can be used to model the potential energy surface of a reaction, helping to identify the most likely pathway. cuny.edu For instance, in the study of azide-allene cycloadditions, DFT calculations have been used to predict site- and regio-selectivity with semiquantitative agreement with experimental findings. nih.gov
In the context of copper-catalyzed reactions, DFT studies on the domino reaction of aryl bromides, alkynes, and sodium azide to form 1-aryl-1,2,3-triazoles have elucidated the mechanism. rsc.org These calculations have shown that a close attraction between the copper catalyst and the aryl halide during the oxidative addition step is critical for lowering the activation barrier. rsc.org Similar computational approaches could be applied to the copper-catalyzed reactions of this compound to provide a more detailed picture of the catalytic cycle.
DFT has also been used to study the Staudinger reduction of aryl azides, a reaction relevant to the in situ generation of amines from the azide functionality of this compound. mdpi.com Computational studies have revealed that for certain phosphine (B1218219) reagents, the intramolecular protonation of the aza-ylide intermediate is kinetically favorable and accelerates the reduction of aryl azides. mdpi.com
Transition State Analysis for Key Transformative Steps
The analysis of transition state structures is crucial for understanding the factors that control the rate and selectivity of a reaction. Computational methods can be used to locate and characterize these high-energy structures.
For rhodium-catalyzed cycloadditions, such as the [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, transition state analysis has been instrumental in elucidating the mechanism and the origin of stereoselectivity. pku.edu.cn These studies have shown that the catalytic cycle involves cyclopropane (B1198618) cleavage as the turnover-limiting step, followed by alkene insertion, CO insertion, and reductive elimination. pku.edu.cn
In the context of palladium-catalyzed reactions, computational studies have been used to investigate the mechanism of C-C bond formation and C-H activation. scholaris.ca For example, in the study of a rhodium-catalyzed asymmetric Suzuki-Miyaura coupling, DFT calculations supported an irreversible transmetalation step and showed that the stereochemistry of the product is determined in the reductive elimination step. springernature.com Similar analyses could be applied to the palladium-catalyzed reactions of this compound to understand the intricate details of the catalytic cycle.
Furthermore, computational studies on the intramolecular cyclization of azido-isocyanides have examined the formation of tricyclic cyanamides. nih.gov These studies have revealed the intermediacy of a long-lived N-cyanoamide anion, which was subsequently detected experimentally. nih.gov This highlights the power of combining computational and experimental approaches to unravel complex reaction mechanisms.
Applications of 1 Azidomethyl 2 Iodobenzene in the Synthesis of Diverse Molecular Architectures
Synthesis of Benzo-Fused Sulfur Heterocycles
The dual reactivity of 1-(azidomethyl)-2-iodobenzene has been harnessed for the efficient one-pot synthesis of various benzo-fused sulfur-containing heterocycles. These reactions typically involve a copper-catalyzed process that leverages both the azide (B81097) and iodo functionalities.
Formation of 3,4-Dihydro-2H-benzo[e]smolecule.comscispace.comthiazines and 4H-Benzo[e]smolecule.comscispace.comthiazines
A notable application of this compound is in the one-pot synthesis of 4H-benzo[e] smolecule.comscispace.comthiazines. scispace.comnih.govmdpi.com This transformation is achieved through a copper-catalyzed intermolecular C-S coupling followed by a cyclization process. scispace.comnih.gov The reaction is typically carried out in toluene (B28343) at elevated temperatures, with a copper(I) iodide catalyst and a ligand such as 1,10-phenanthroline (B135089). scispace.comnih.gov Various sulfur nucleophiles, including potassium thioacetate, thiobenzoate, or ethyl xanthogenate, can be used to generate the thiazine (B8601807) ring system in moderate to good yields. scispace.comnih.govmdpi.com This method provides a selective route to 4H-benzo[e] smolecule.comscispace.comthiazines, and a similar strategy starting from (2-iodophenyl)methanamine (B151185) and aldehydes can yield the corresponding 3,4-dihydro-2H-benzo[e] smolecule.comscispace.comthiazine derivatives. scispace.comnih.govmdpi.com
Table 1: Synthesis of 4H-Benzo[e] smolecule.comscispace.comthiazine Derivatives from this compound
| Sulfur Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Potassium thioacetate | CuI / 1,10-Phenanthroline | Toluene | 100 | Moderate to Good | scispace.comnih.gov |
| Potassium thiobenzoate | CuI / 1,10-Phenanthroline | Toluene | 100 | Moderate to Good | scispace.comnih.gov |
| Potassium ethyl xanthogenate | CuI / 1,10-Phenanthroline | Toluene | 100 | Moderate to Good | scispace.comnih.gov |
Derivatization to Benzo[b]thiophene Scaffolds
While direct conversion of this compound to benzo[b]thiophenes is less commonly reported, the underlying copper-catalyzed C-S coupling strategy is analogous to methods used for synthesizing benzo[b]thiophene derivatives from related ortho-iodinated precursors. scispace.comnih.gov For instance, a similar copper-catalyzed approach using 2-(2-iodophenyl)acetonitrile as the starting material has been developed to access benzo[b]thiophene scaffolds. scispace.comnih.gov In a specialized application, a metal-organic framework (MOF)-Cu catalyst has been used to react this compound with a terminal alkyne, leading to the formation of a benzo[b]thiophene derivative in high yield and selectivity. This particular reaction, however, proceeds through a heteroannulation pathway rather than a direct C-S coupling with a simple thiol equivalent.
Construction of Spirocyclic Lactam Systems
The presence of the ortho-iodoaryl group in conjunction with the azidomethyl moiety in precursors derived from this compound is crucial for the construction of complex spirocyclic systems. These intricate structures are of interest in medicinal chemistry and natural product synthesis. mdpi.comwikipedia.orgmdpi.com
Synthesis of 4,4-Spirocyclic Indoline (B122111), Benzofuran (B130515), and Oxindole (B195798) γ-Lactams
A powerful strategy for synthesizing 4,4-spirocyclic γ-lactams involves a tandem radical cyclization of iodoaryl allyl azides, which are prepared from this compound derivatives. mdpi.comwikipedia.orgmdpi.com This method utilizes carbon monoxide as a carbonyl source. mdpi.comwikipedia.orgmdpi.com The reaction is typically initiated by a radical initiator like AIBN (2,2'-azobisisobutyronitrile) and a radical mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS) under high pressure of carbon monoxide. mdpi.comwikipedia.org The process involves an initial 5-exo cyclization of the aryl radical onto the allylic group, followed by carbonylation and a subsequent spirocyclization of the resulting acyl radical onto the azide group, which liberates dinitrogen gas to form the lactam ring. mdpi.com This approach has been successfully applied to the synthesis of spirocyclic indoline, benzofuran, and oxindole γ-lactams in moderate to good yields. mdpi.comwikipedia.org
Table 2: Synthesis of 4,4-Spirocyclic γ-Lactams via Tandem Radical Cyclization
| Substrate | Product | Yield (%) | Reference(s) |
| N-(2-(Azidomethyl)allyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide | 4,4-Spirocyclic indoline γ-lactam | 53 | mdpi.comwikipedia.org |
| N-(2-(Azidomethyl)allyl)-N-(2-iodo-5-methoxyphenyl)-4-methylbenzenesulfonamide | Methoxy-substituted 4,4-spirocyclic indoline γ-lactam | 53 | mdpi.comwikipedia.org |
| 1-(2-(Azidomethyl)allyloxy)-2-iodobenzene | 4,4-Spirocyclic benzofuran γ-lactam | 58 | mdpi.comwikipedia.org |
| 2-(Azidomethyl)-N-benzyl-N-(2-iodophenyl)acrylamide | 4,4-Spirocyclic oxindole γ-lactam | 62 | mdpi.comwikipedia.org |
| 2-(Azidomethyl)allyl(2-iodophenyl)sulfane | 4,4-Spirocyclic thiobenzofuran lactam | 19 | mdpi.comwikipedia.org |
Development of 1,2,3-Triazole Derivatives
The azide functionality of this compound makes it a suitable substrate for the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry". smolecule.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Formation of Substituted 1,2,3-Triazoles via Azide-Alkyne Cycloaddition
Table 3: Illustrative Example of 1,2,3-Triazole Synthesis
| Azide Reactant | Alkyne Reactant | Product | Reaction Type | Reference(s) |
| This compound | 1-Trimethylsilyl-1,3-butadiyne (presumed) | 4-(Trimethylsilylethynyl)-1-(2-iodobenzyl)-1H-1,2,3-triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition |
Preparation of Bistriazole Frameworks for Chemical Libraries
The azido (B1232118) group in this compound is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which facilitates the formation of stable 1,2,3-triazole rings. This reactivity is exploited in the synthesis of bistriazole frameworks, which are of significant interest for the construction of chemical libraries due to their diverse biological activities.
The synthesis of bistriazoles often involves a tandem "click-click" approach. In a typical strategy, this compound can first react with an alkyne-containing molecule through its azidomethyl group. The resulting iodinated triazole can then undergo a second click reaction after conversion of the iodo group to another azide functionality, or it can be subjected to other coupling reactions to introduce further diversity. This sequential approach allows for the rapid assembly of complex molecules from simpler building blocks, a highly desirable feature for generating libraries of compounds for high-throughput screening.
A facile method for preparing a diverse range of diazido compounds, which are precursors to bistriazoles, has been developed. For instance, 1-azido-3-(azidomethyl)-5-iodobenzene has been synthesized and utilized as a building block. The presence of two azide groups, one benzylic and one aromatic, allows for differential reactivity and the stepwise construction of bistriazole scaffolds. This strategy facilitates the rapid construction of a bistriazole library by varying the alkyne coupling partners.
The general scheme for the preparation of bistriazoles from a diazido precursor is outlined below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Diazido Compound | Terminal Alkyne | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate) | Bistriazole |
This modular approach enables the generation of a large number of distinct bistriazole derivatives by simply changing the alkyne component in the click reaction.
Broader Utility as a Building Block in Advanced Organic Synthesis
Beyond the synthesis of bistriazoles, this compound is a cornerstone in various advanced organic synthesis applications due to the orthogonal reactivity of its functional groups.
The ability to introduce two different functionalities makes this compound and its derivatives excellent precursors for creating functionalized probes and bioconjugates. The azide group can be used for bioorthogonal "click" reactions to attach the molecule to a biomolecule of interest, such as a peptide or an oligonucleotide. The iodo group can be functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce reporter groups (e.g., fluorophores), affinity tags, or other desired molecular entities.
This dual functionality allows for a modular approach to the design of complex probes. For example, a diazido derivative can be used to create photoaffinity probes for target identification of bioactive compounds. One azide can be used for conjugation, while the other can serve as a photoreactive group.
The reactivity of both the azide and iodo groups in this compound can be harnessed in cascade or tandem reactions to construct a variety of nitrogen-containing heterocycles. These heterocycles are prevalent scaffolds in pharmaceuticals and biologically active compounds.
One notable application is in radical-mediated cascade reactions. The iodoaryl group can serve as a radical precursor. For instance, under radical conditions, the aryl radical generated from this compound derivatives can undergo cyclization followed by trapping by the azide group to form complex heterocyclic systems in a single step. This approach has been utilized to synthesize spirocyclic lactams.
Furthermore, the azide group can participate in various cycloaddition and annulation reactions. Tandem reactions involving the azide and a suitably positioned reactive partner, introduced via the iodo group, can lead to the efficient synthesis of fused heterocyclic systems. These cascade reactions offer a powerful strategy for increasing molecular complexity rapidly from a relatively simple starting material.
A significant application of this compound and related structures is in the field of radiochemistry, specifically for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. Fluorine-18 is a preferred radionuclide for PET due to its favorable decay characteristics.
The ortho-isomer, [¹⁸F]1-(azidomethyl)-2-fluorobenzene, is a valuable synthon in "click" chemistry for radiolabeling. A rapid, single-step radiosynthesis of azidomethyl-bearing [¹⁸F]fluoroarenes has been developed from diaryliodonium salts. This method allows for the efficient incorporation of the ¹⁸F-label. The resulting ¹⁸F-labeled azide synthon can then be readily conjugated to alkyne-modified biomolecules, such as peptides, to create PET imaging agents.
The development of such ¹⁸F-labeled synthons represents a significant advancement over previous multi-step methods, offering faster preparation times and improved radiochemical yields. The stability of the aryl C-¹⁸F bond is also an advantage for in vivo imaging applications.
| Radiolabeling Precursor Type | ¹⁸F-Labeled Product | Application | Key Advantage | Reference |
| Azide-functionalized Diaryliodonium Salt | ¹⁸F-fluorobenzenes | Click Radiochemistry for PET | Rapid, single-step synthesis under "wet" conditions | |
| Alkyne-modified Peptide | ¹⁸F-labeled triazole-peptide | In vivo imaging | High radiochemical yield at room temperature |
This methodology provides a practical and efficient route to novel ¹⁸F-labeled radiotracers for molecular imaging, enabling the non-invasive study of biological processes in vivo.
Catalytic Systems and Reagents Utilized in Transformations Involving 1 Azidomethyl 2 Iodobenzene
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful toolkit for the selective transformation of organic molecules. For 1-(azidomethyl)-2-iodobenzene, this includes copper- and palladium-catalyzed reactions, as well as radical-mediated processes.
Copper(I) catalysts are well-known for their ability to promote a variety of transformations, including Ullmann-type couplings and azide-alkyne cycloadditions ("click chemistry"). In the context of molecules like this compound, copper(I) catalysts, often in conjunction with specific ligands, can facilitate intramolecular cyclization reactions.
For analogous ortho-acylanilines and alkenyl iodides, copper-catalyzed cascade reactions involving intermolecular Ullmann-type C-N coupling followed by enamine condensation have been used to synthesize substituted quinolines in very good yields organic-chemistry.org. This suggests that the iodo group in this compound could undergo similar copper-catalyzed C-N bond formation.
In reactions involving related compounds, such as the synthesis of purine-fused tricyclics from N-propargyl-adenine, CuBr has been used as a catalyst for intramolecular cyclization, yielding products in good to excellent yields nih.gov. The synthesis of 1,2,3-triazoles from various alkynes and azides has been achieved using catalytic amounts of an alkynylcopper(I) complex mdpi.com. These examples highlight the potential for copper(I) catalysts to induce intramolecular cyclization in this compound, potentially leading to novel heterocyclic structures.
Table 1: Examples of Copper-Catalyzed Transformations on Analogous Substrates
| Catalyst/Ligand System | Substrate Type | Transformation | Potential Application to this compound |
|---|---|---|---|
| Cu(I)/Glycine | o-acylanilines and alkenyl iodides | Intermolecular C-N coupling/condensation | Intermolecular coupling reactions |
| CuBr | N-propargyl-adenine | Intramolecular cyclization | Intramolecular C-N bond formation to form fused heterocycles |
| Alkynylcopper(I) complex | Alkynes and azides | Azide-alkyne cycloaddition | Participation of the azide (B81097) group in "click" reactions |
Palladium catalysts are paramount in organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. The iodine atom in this compound makes it a suitable substrate for a range of palladium-catalyzed transformations.
Intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups have been studied, leading to bi- and tricyclic compounds with high stereoselectivity beilstein-journals.org. This suggests that if the azidomethyl group were replaced with or transformed into a group containing a carbonyl, similar cyclizations could be envisioned. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides are also known to produce aza[3.1.0]bicycles nih.govrsc.org.
Furthermore, palladium-catalyzed reactions can be controlled to favor specific cyclization pathways. For instance, in intramolecular alkene hydrofunctionalization, the presence of a directing group can dictate the size of the ring formed nih.gov. The application of palladium catalysts in the functionalization of arenes is also well-established, including the ortho-manganated products in cross-coupling reactions with iodobenzene nih.gov. Palladium-catalyzed cross-coupling reactions via C-H activation of furan and thiophene derivatives have also been reported mdpi.com.
In the context of tandem reactions, a 1,4-palladium migration-enabled intermolecular double C–H annulation has been developed for the synthesis of complex heteropolycycles acs.org. Such complex cascade reactions could potentially be designed for derivatives of this compound.
Table 2: Potential Palladium-Catalyzed Reactions for this compound
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Heck Reaction | Coupling with an alkene. | Formation of a C-C bond at the iodo-position. |
| Suzuki Coupling | Coupling with a boronic acid. | Formation of a biaryl structure. |
| Sonogashira Coupling | Coupling with a terminal alkyne. | Introduction of an alkynyl group. |
| Buchwald-Hartwig Amination | Coupling with an amine. | Formation of a C-N bond. |
| Intramolecular Cyclization | Reaction between the aryl iodide and a tethered nucleophile. | Formation of a new heterocyclic ring. |
Radical reactions provide a complementary approach to ionic and organometallic pathways for bond formation. For substrates like this compound, radical cyclizations can be initiated to form new ring systems.
The combination of a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN), and a radical mediator, like tris(trimethylsilyl)silane (B43935) (TTMSS), is commonly used to generate and propagate radical chains. In related systems, reductive radical cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide using TTMSS and AIBN under UV irradiation has been shown to produce pyrrolidines with good yield and diastereoselectivity organic-chemistry.org. This highlights the potential for intramolecular radical cyclization of this compound, where the azidomethyl group could participate in the cyclization process.
Radical reactions are often kinetically controlled and are a useful strategy for the synthesis of five-membered rings libretexts.org. The general mechanism involves the generation of an aryl radical at the position of the iodine atom, which can then undergo intramolecular addition to a suitable acceptor, such as a double or triple bond, or potentially the azide group itself, although the latter is less common.
Table 3: Key Components in Radical-Mediated Transformations
| Component | Role | Example |
|---|---|---|
| Radical Initiator | Generates initial radical species upon decomposition (e.g., by heat or light). | 2,2′-azobisisobutyronitrile (AIBN) |
| Radical Mediator | Propagates the radical chain, often by acting as a hydrogen atom donor. | tris(trimethylsilyl)silane (TTMSS) |
| Radical Precursor | The substrate that forms the key carbon-centered radical. | This compound (formation of an aryl radical) |
Heterogeneous Catalysis
Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with potential applications in heterogeneous catalysis.
Metal-Organic Frameworks (MOFs) can be designed with specific active sites, making them attractive for catalyzing complex reactions, including tandem processes where multiple transformations occur in a single pot. The tunable nature of MOFs, with their well-defined pores and channels, allows for the incorporation of different catalytic functionalities acs.orgresearchgate.net.
While specific examples of MOF-catalyzed reactions with this compound are not available, the principles of MOF catalysis suggest potential applications. For instance, a bifunctional MOF could be designed to first catalyze a reaction at the iodo-position (e.g., a cross-coupling reaction) and subsequently promote a transformation of the azidomethyl group within the same pot. The defined spatial arrangement of active sites within a MOF could facilitate such tandem reaction sequences acs.org.
Hypervalent Iodine Reagents in Oxidative Transformations
Hypervalent iodine reagents are versatile compounds that can act as oxidants and facilitate a range of transformations, including oxidative cyclizations.
In the context of ortho-substituted aryl iodides, hypervalent iodine reagents can mediate intramolecular cyclization reactions. For example, the hypervalent iodine-mediated cyclization of N-alkenylamides has been studied, where the reaction mechanism can be influenced by the length of the carbon chain separating the reacting functional groups beilstein-journals.orgnih.gov. This suggests that under appropriate conditions, a hypervalent iodine reagent could promote an oxidative cyclization involving the azidomethyl group and the aromatic ring of this compound.
Palladium-catalyzed oxidative cyclization reactions using hypervalent iodine reagents as the terminal oxidant have also been developed for the synthesis of oxygen-containing heterocycles mdpi.com. Such a strategy could potentially be adapted for nitrogen-containing heterocycles starting from this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(azidomethyl)-2-iodobenzene, and how do reaction conditions influence yield?
- Methodological Answer : A viable route involves nucleophilic substitution of 1-(chloromethyl)-2-iodobenzene (CAS 59473-45-9) with sodium azide (NaN₃). This reaction typically proceeds in polar aprotic solvents like DMF at elevated temperatures (60–80°C) for 12–24 hours. The chloride-to-azide substitution is sensitive to steric hindrance, requiring optimized stoichiometry (e.g., 1.2–1.5 eq NaN₃) to maximize yield . Alternative methods include copper-catalyzed azidation of aryl halides, though this may require specialized ligands and inert conditions .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The azide group is thermally and shock-sensitive. Storage should be at 2–8°C in amber vials under inert gas (N₂/Ar). Handling requires blast shields, anti-static equipment, and avoidance of metal catalysts (e.g., Cu) that may trigger decomposition. Personal protective equipment (PPE) must include nitrile gloves and flame-resistant lab coats. Spills should be neutralized with dilute NaNO₂ or Ce(IV) solutions to degrade azides .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The azidomethyl group (CH₂N₃) shows characteristic peaks at δ ~3.8–4.2 ppm (¹H) and δ ~45–50 ppm (¹³C). Aromatic protons adjacent to iodine exhibit deshielding (δ ~7.3–8.1 ppm) due to the heavy atom effect.
- IR : The azide asymmetric stretch appears at ~2100–2150 cm⁻¹.
- MS : ESI-MS in positive mode typically displays [M+H]⁺ or [M+Na]⁺ ions, with isotopic patterns reflecting iodine (m/z 127/129) .
Advanced Research Questions
Q. How can Cu-catalyzed cross-coupling reactions involving this compound avoid undesired azide decomposition or alkyne cycloadditions?
- Methodological Answer : Radical intermediates from C–I bond activation may react with azides, leading to side products. To suppress this, use low-coordinate Cu(I) catalysts (e.g., CuI/1,10-phenanthroline) in toluene at 100°C, which favor oxidative addition over radical pathways. Electrochemical studies suggest that additives like TBATFB (tetrabutylammonium tetrafluoroborate) stabilize Cu intermediates, reducing azide degradation . Pre-complexation of the azide with Zn(II) salts can also protect it during coupling .
Q. What strategies stabilize the azide group in this compound during storage or under acidic/basic conditions?
- Methodological Answer :
- Storage : Lyophilization with cryoprotectants (e.g., trehalose) minimizes hydrolysis. Avoid exposure to UV light, which can generate nitrenes.
- Reaction Conditions : In acidic media, buffer with ammonium acetate (pH 4–6). In basic conditions (e.g., Suzuki-Miyaura coupling), use mild bases (K₂CO₃ instead of NaOH) and short reaction times (<6 hours) to prevent azide hydrolysis .
Q. How can orthogonal reactivity (e.g., C–I cross-coupling and azide-alkyne cycloaddition) be leveraged in multi-step syntheses using this compound?
- Methodological Answer :
- Step 1 : Utilize Pd/Zn-mediated Sonogashira coupling to replace iodine with alkynes, preserving the azide for downstream "click" reactions.
- Step 2 : Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with terminal alkynes under mild conditions (room temperature, aqueous/organic biphasic system).
- Key Consideration : Sequential reactions require strict control of catalyst residues (e.g., Pd scavengers like thiourea) to prevent interference in subsequent steps .
Q. What experimental evidence contradicts proposed radical mechanisms in reactions involving this compound?
- Methodological Answer : In Cu-catalyzed reactions, the absence of rearranged products (e.g., dihydrobenzofurans) when using 1-(allyloxy)-2-iodobenzene analogs indicates that free aryl radicals are not intermediates. Electrochemical studies further show no detectable Cu(II)/Cu(III) redox couples, suggesting a concerted oxidative addition/reductive elimination pathway rather than radical chain propagation .
Data Contradiction Analysis
Q. Why do substitution reactions of 1-(chloromethyl)-2-iodobenzene with NaN₃ yield lower azidomethyl products (60–70%) compared to analogous bromo derivatives (85–90%)?
- Methodological Answer : The larger atomic radius of iodine increases steric hindrance at the benzylic position, slowing SN₂ kinetics. Additionally, competing elimination pathways (e.g., E2) are more pronounced with iodine due to its polarizability. Mitigation involves using crown ethers (18-crown-6) to enhance NaN₃ nucleophilicity or switching to ionic liquids (e.g., [BMIM][PF₆]) to stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
